Ethyl 4-(furan-2-ylmethylamino)-7,8-dimethylquinoline-3-carboxylate
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Overview
Description
Ethyl 4-(furan-2-ylmethylamino)-7,8-dimethylquinoline-3-carboxylate is a complex organic compound that features a quinoline core substituted with a furan ring and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(furan-2-ylmethylamino)-7,8-dimethylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 7,8-dimethylquinoline-3-carboxylic acid with furan-2-ylmethylamine, followed by esterification with ethanol. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the process. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(furan-2-ylmethylamino)-7,8-dimethylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The quinoline core can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives.
Scientific Research Applications
Ethyl 4-(furan-2-ylmethylamino)-7,8-dimethylquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(furan-2-ylmethylamino)-7,8-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets. The furan ring and quinoline core can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(furan-2-ylmethylamino)-7,8-dimethylquinoline-3-carboxylate: shares similarities with other quinoline derivatives and furan-containing compounds.
Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.
Furan Derivatives: Compounds such as furan-2-carboxylic acid and its esters, which are used in various chemical syntheses.
Uniqueness
What sets this compound apart is its unique combination of a quinoline core and a furan ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 4-(furan-2-ylmethylamino)-7,8-dimethylquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-4-23-19(22)16-11-21-17-13(3)12(2)7-8-15(17)18(16)20-10-14-6-5-9-24-14/h5-9,11H,4,10H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHKGFBALRXLGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NCC3=CC=CO3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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